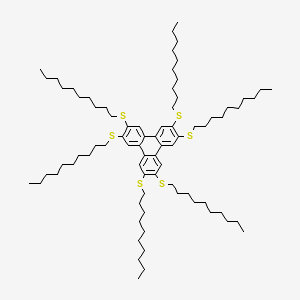
2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene is a compound belonging to the class of triphenylene derivatives. These compounds are known for their unique structural and electronic properties, making them valuable in various scientific and industrial applications. The presence of decylsulfanyl groups enhances the compound’s solubility and self-assembly properties, which are crucial for its functionality in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene typically involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with decylsulfanyl groups. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale electroorganic synthesis methods. For instance, the anodic treatment of catechol ketals followed by acidic hydrolysis can be employed to obtain high-quality and pure derivatives of triphenylene . This method is advantageous as it avoids the use of toxic and expensive solvents.
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The decylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of triphenylene .
科学的研究の応用
2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structural properties make it useful in studying molecular interactions and self-assembly processes.
Industry: The compound is used in the production of liquid crystalline materials, which are essential for display technologies and other electronic applications
作用機序
The mechanism by which 2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene exerts its effects involves its ability to self-assemble into ordered structures. The decylsulfanyl groups interact with each other and with the triphenylene core, leading to the formation of columnar stacks. These stacks can further organize into larger supramolecular structures, which are crucial for the compound’s functionality in various applications .
類似化合物との比較
Similar Compounds
- 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene
- 2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene
- 2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene
Uniqueness
Compared to similar compounds, 2,3,6,7,10,11-Hexakis(decylsulfanyl)triphenylene exhibits enhanced solubility and self-assembly properties due to the longer decyl chains. This makes it particularly suitable for applications requiring high solubility and stable self-assembled structures .
特性
CAS番号 |
90430-84-5 |
|---|---|
分子式 |
C78H132S6 |
分子量 |
1262.3 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexakis(decylsulfanyl)triphenylene |
InChI |
InChI=1S/C78H132S6/c1-7-13-19-25-31-37-43-49-55-79-73-61-67-68(62-74(73)80-56-50-44-38-32-26-20-14-8-2)70-64-76(82-58-52-46-40-34-28-22-16-10-4)78(84-60-54-48-42-36-30-24-18-12-6)66-72(70)71-65-77(83-59-53-47-41-35-29-23-17-11-5)75(63-69(67)71)81-57-51-45-39-33-27-21-15-9-3/h61-66H,7-60H2,1-6H3 |
InChIキー |
HZNTVQUIAUHQRI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SCCCCCCCCCC)SCCCCCCCCCC)SCCCCCCCCCC)SCCCCCCCCCC)SCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


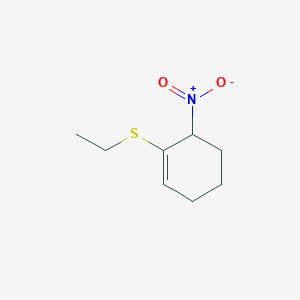
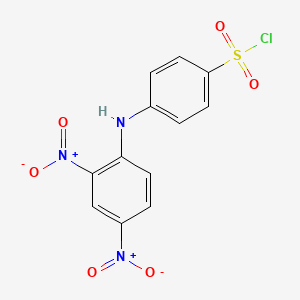


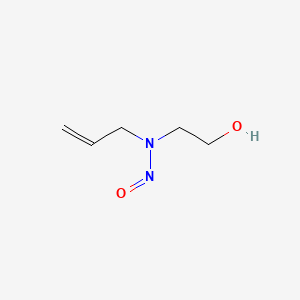
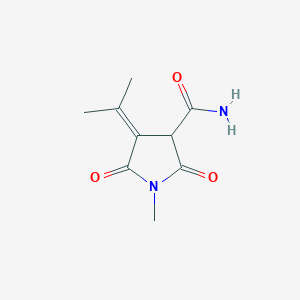
![Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate](/img/structure/B14373400.png)
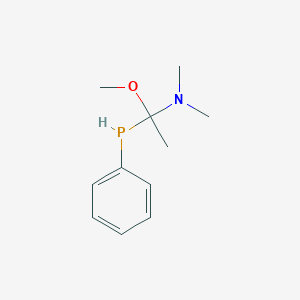
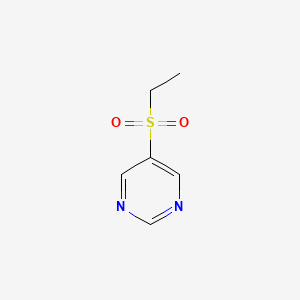
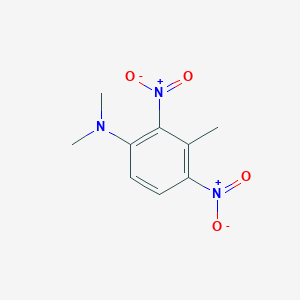

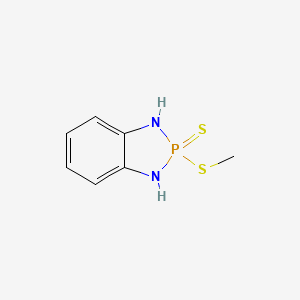
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
